Ethyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
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Overview
Description
Ethyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.309 g/mol. This compound is part of the tetrahydroquinoline family, which is known for its wide range of applications in pharmaceuticals, pesticides, antioxidants, photosensitizers, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of highly substituted tetrahydroquinolines, including Ethyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate, often involves a three-component cascade reaction. This reaction typically includes 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of commercially available, inexpensive starting materials such as ethyl cyanoacetate and aromatic aldehydes, which are reacted under controlled conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce different tetrahydroquinoline derivatives .
Scientific Research Applications
Ethyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various bioactive compounds.
Biology: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in pharmaceutical formulations due to its biological activity.
Industry: It is used in the production of pesticides, antioxidants, photosensitizers, and dyes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate include other tetrahydroquinoline derivatives and indole derivatives . These compounds share similar structural motifs and biological activities.
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the carbamate group, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
ethyl N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-19-14(18)15-12-6-7-13-11(9-12)5-4-8-16(13)10(2)17/h6-7,9H,3-5,8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGCGKAOQRDOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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